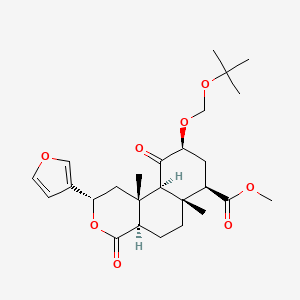
salvinorin B tert-butoxymethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvinorin B tert-butoxymethyl ether is a semi-synthetic derivative of Salvinorin B, which is itself a naturally occurring compound found in the plant Salvia divinorum. This compound is known for its potent and selective agonism of the kappa-opioid receptor, making it a subject of interest in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Salvinorin B tert-butoxymethyl ether typically involves the protection of the hydroxyl group of Salvinorin B using tert-butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: The process would likely be optimized for yield and purity, involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Salvinorin B tert-butoxymethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for basic conditions or hydrochloric acid in water for acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
Salvinorin B tert-butoxymethyl ether has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on kappa-opioid receptor activity.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for conditions such as pain, addiction, and mood disorders.
Industry: Potential applications in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
Salvinorin B tert-butoxymethyl ether exerts its effects primarily through agonism of the kappa-opioid receptor. This receptor is involved in modulating pain, mood, and perception. The compound binds to the receptor with high affinity, leading to the activation of G-protein pathways while minimizing β-arrestin recruitment. This biased agonism is associated with fewer side effects compared to traditional kappa-opioid receptor agonists .
Comparison with Similar Compounds
Salvinorin A: The parent compound, known for its potent hallucinogenic effects.
Salvinorin B ethoxymethyl ether: Another semi-synthetic derivative with similar kappa-opioid receptor activity.
Salvinorin B methoxymethyl ether: Known for its longer duration of action and increased potency.
Uniqueness: Salvinorin B tert-butoxymethyl ether is unique due to its specific structural modification, which enhances its selectivity and potency at the kappa-opioid receptor. This makes it a valuable tool for studying receptor pharmacology and developing new therapeutic agents .
Properties
Molecular Formula |
C26H36O8 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-[(2-methylpropan-2-yl)oxymethoxy]-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C26H36O8/c1-24(2,3)33-14-32-18-11-17(22(28)30-6)25(4)9-7-16-23(29)34-19(15-8-10-31-13-15)12-26(16,5)21(25)20(18)27/h8,10,13,16-19,21H,7,9,11-12,14H2,1-6H3/t16-,17-,18-,19-,21-,25-,26-/m0/s1 |
InChI Key |
CWFMTHRKTLKOGU-PEVIRZATSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCOC(C)(C)C)C)C4=COC=C4 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCOC(C)(C)C)C)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


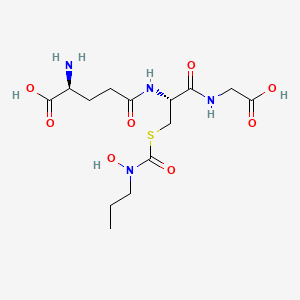

![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)
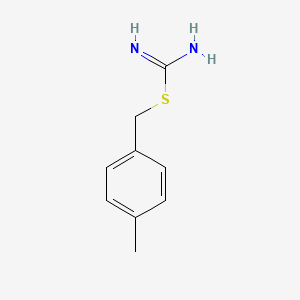
![4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide](/img/structure/B10853075.png)

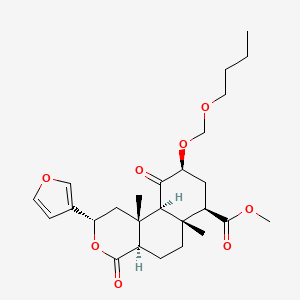
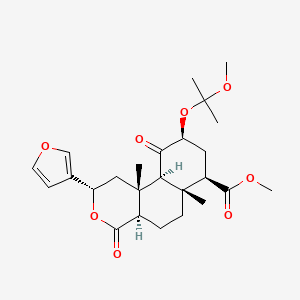
![5-Amino-2-[[2-[[2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853111.png)
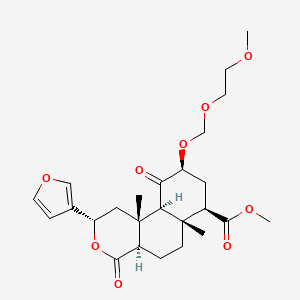

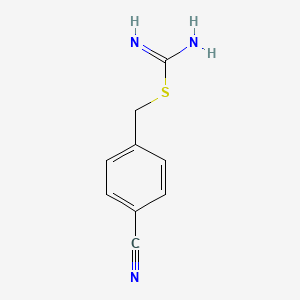
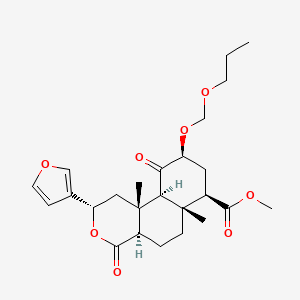
![(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B10853132.png)
